molecular formula C39H39N3O9 B3236770 5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine CAS No. 1374692-38-2

5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine

Cat. No.: B3236770
CAS No.: 1374692-38-2
M. Wt: 693.7 g/mol
InChI Key: HPIQKEYFNJHHIH-TUDCZORBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine is a nucleoside analog that has garnered significant interest in the field of biomedicine. This compound is characterized by its unique structure, which includes a benzylaminocarbony group, a 2’-O-methyl modification, and a 5’-O-dimethoxytrityl (DMTr) protecting group. The molecular formula of 5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine is C39H39N3O9, and it has a molar mass of 693.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine typically involves multiple steps, starting with the protection of the uridine molecule. The 5’-hydroxyl group of uridine is protected with a dimethoxytrityl (DMTr) group, followed by the methylation of the 2’-hydroxyl group to form 2’-O-methyluridine.

Industrial Production Methods

Industrial production of 5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine is carried out under Good Manufacturing Practice (GMP) conditions to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent control over reaction conditions and purification steps to achieve a product purity of ≥95%.

Chemical Reactions Analysis

Types of Reactions

5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various uridine derivatives with modifications at the 5-position, 2’-position, and 5’-position .

Scientific Research Applications

5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine involves its incorporation into nucleic acids, where it can interfere with viral replication processes. The compound targets viral polymerases and inhibits their activity, thereby preventing the synthesis of viral RNA and DNA.

Comparison with Similar Compounds

Similar Compounds

    2’-O-methyluridine: Lacks the benzylaminocarbony and DMTr groups.

    5’-O-DMTr-uridine: Lacks the benzylaminocarbony and 2’-O-methyl modifications.

    5-Benzylaminocarbony-uridine: Lacks the 2’-O-methyl and DMTr groups.

Uniqueness

5-Benzylaminocarbony-2’-O-methyl-5’-O-DMTr-uridine is unique due to its combination of modifications, which enhance its stability and efficacy as a nucleoside analog. The presence of the benzylaminocarbony group provides additional functionalization, while the 2’-O-methyl and 5’-O-DMTr groups offer protection and increased resistance to enzymatic degradation .

Properties

IUPAC Name

N-benzyl-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H39N3O9/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-24-32-33(43)34(49-3)37(51-32)42-23-31(36(45)41-38(42)46)35(44)40-22-25-10-6-4-7-11-25/h4-21,23,32-34,37,43H,22,24H2,1-3H3,(H,40,44)(H,41,45,46)/t32-,33-,34-,37-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIQKEYFNJHHIH-TUDCZORBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine
Reactant of Route 2
Reactant of Route 2
5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine
Reactant of Route 3
5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine
Reactant of Route 4
5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine
Reactant of Route 5
5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine
Reactant of Route 6
Reactant of Route 6
5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.